Sennoside B calcium salt
Descripción general
Descripción
Sennoside B calcium salt is a hydroxyanthracene glycoside derived from the leaves of the Senna plant. It is primarily known for its use as a laxative, helping to treat constipation by stimulating bowel movements. Sennoside B, along with Sennoside A, is one of the main active components in Senna extracts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sennoside B can be synthesized by oxidizing rheinanthrone-8-glucoside with oxygen or an oxygen source, using active carbon as a catalyst. The resulting sennosides A and B can then be converted to their calcium salts through methanol precipitation from a calcium ion-containing aqueous solution .
Industrial Production Methods
In industrial settings, the production of Sennoside B calcium salt involves the extraction of Senna leaves with a mixture of chloroform and ethanol. The extract is then treated with calcium chloride and methanolic ammonia until a precipitate forms, which contains a high percentage of the calcium salt of Sennoside B .
Análisis De Reacciones Químicas
Types of Reactions
Sennoside B undergoes several types of chemical reactions, including:
Oxidation: Conversion of rheinanthrone-8-glucoside to Sennoside B.
Reduction: Reductive cleavage of Sennosides to form their aglycones.
Common Reagents and Conditions
Oxidation: Oxygen or an oxygen source, active carbon as a catalyst.
Reduction: Various reducing agents can be used, depending on the desired product.
Major Products Formed
Oxidation: Sennoside B.
Reduction: Rhein anthrone and other aglycones.
Aplicaciones Científicas De Investigación
Sennoside B calcium salt has a wide range of applications in scientific research:
Chemistry: Used as a standard in quantitative NMR for the analysis of medicinal plants.
Biology: Studied for its effects on cell metabolism and proliferation, particularly in osteosarcoma cells.
Medicine: Commonly used as a laxative to treat constipation.
Industry: Incorporated into various over-the-counter laxative products.
Mecanismo De Acción
Sennoside B calcium salt exerts its effects by being metabolized by gut bacteria into the active metabolite rheinanthrone. Rheinanthrone stimulates the colon to induce contractions, resulting in enhanced stool volume and promoting natural bowel movements. Additionally, it increases cyclooxygenase 2 (COX2) expression in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) .
Comparación Con Compuestos Similares
Similar Compounds
Sennoside A: Another hydroxyanthracene glycoside derived from Senna leaves, with similar laxative properties.
Sennoside C and D: Other pharmacologically active sennosides isolated from Senna.
Uniqueness
Sennoside B is unique in its specific molecular structure and its inhibitory effects on PDGF receptor signaling and cell proliferation induced by PDGF-BB in human osteosarcoma cells . This makes it a valuable compound for both medicinal and research purposes.
Actividad Biológica
Sennoside B, a natural glycoside derived from the Senna plant, is primarily known for its laxative properties. The calcium salt form of Sennoside B enhances its bioavailability and therapeutic effects. This article explores the biological activities of Sennoside B calcium salt, including its pharmacological effects, mechanisms of action, and safety profile, supported by data tables and relevant research findings.
Overview of Sennosides
Sennosides are anthraquinone derivatives that exert their effects primarily through the stimulation of intestinal motility. Sennoside B, along with Sennoside A, is metabolized by gut bacteria into active metabolites such as rheinanthrone, which is responsible for many of the biological effects observed in vivo and in vitro studies .
1. Laxative Activity
This compound acts as an irritant laxative, promoting bowel movements by increasing peristalsis in the intestines. This is achieved through several mechanisms:
- Increased Fecal Water Content : By inhibiting aquaporin 3 expression in intestinal epithelial cells, Sennoside B reduces water reabsorption, leading to softer stools .
- Stimulation of Gut Motility : The metabolite rheinanthrone enhances peristalsis through unknown mechanisms but is critical for its laxative effect .
2. Anti-inflammatory Properties
Recent studies have indicated that Sennoside B may possess anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : It has been shown to modulate pathways such as NF-κB and TLR4 signaling, which are crucial in inflammatory responses .
- Protection of Intestinal Barrier : In animal models, Sennoside B has demonstrated the ability to protect the intestinal barrier function during inflammatory conditions .
3. Antimicrobial Activity
Research indicates that Sennoside B exhibits antimicrobial properties against various pathogens:
- Entamoeba histolytica : It inhibits the growth of this pathogenic protozoan, suggesting potential applications in treating amoebic infections .
The pharmacological actions of Sennoside B can be attributed to several underlying mechanisms:
- Metabolism by Gut Microbiota : The conversion of Sennosides into rheinanthrone by gut bacteria is essential for their biological activity. This metabolic pathway enhances the laxative effect and may contribute to other health benefits .
- Cyclooxygenase (COX) Pathway Modulation : Rheinanthrone increases COX2 expression in macrophages, leading to elevated levels of prostaglandin E2 (PGE2), which plays a role in inflammation and gut motility .
Safety Profile
While Sennosides are generally considered safe when used appropriately, concerns regarding genotoxicity have been raised:
- Genotoxic Potential : Some studies suggest that hydroxyanthracene derivatives may exhibit genotoxicity under certain conditions; however, evidence specifically linking Sennoside B to such effects remains inconclusive .
- Absorption and Metabolism : The low absorption rates of Sennosides in the gastrointestinal tract suggest a reduced risk for systemic toxicity. Most metabolites are excreted unchanged in feces, indicating a localized effect rather than systemic exposure .
Research Findings and Case Studies
A summary table below highlights key research findings related to the biological activity of this compound:
Study | Subject | Findings | Dosage |
---|---|---|---|
Chen et al. (2009) | Human osteosarcoma cells | Inhibition of cell proliferation | N/A |
Espinosa et al. (2020) | Entamoeba histolytica | Growth inhibition | N/A |
Le et al. (2019) | HFD-induced obese mice | Reduced energy intake; improved gut microbiota | 30 mg/kg |
Wei et al. (2020) | db/db mice | Regulated gut bacteria; improved insulin sensitivity | 25 mg/kg |
Propiedades
IUPAC Name |
calcium;3-carboxy-10-[2-carboxy-4-oxido-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-9-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-1-olate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H38O20.Ca/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46;/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58);/q;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVYZJIFFAHQKX-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8[O-])C(=O)O)C=C(C=C4[O-])C(=O)O.[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36CaO20 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
900.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52730-36-6, 52730-37-7 | |
Record name | (R*,R*)-5,5'-bis(β-D-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid, calcium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.837 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R*,R*)-5,5'-bis(β-D-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid, calcium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.838 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.